N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide
Description
N-[2-(Methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide backbone and a 2-(methylsulfanyl)phenyl substituent.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-13-5-3-2-4-12(13)14-21(18,19)11-8-6-10(7-9-11)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHKFOGBBUMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is N-[2-(methylsulfonyl)phenyl]-4-nitrobenzenesulfonamide.
Reduction: The major product is N-[2-(methylsulfanyl)phenyl]-4-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
Antibacterial Activity
Research has shown that sulfonamide compounds, including derivatives like N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide, exhibit significant antibacterial properties.
- Mechanism of Action : Sulfonamides work by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.
- Case Studies : A study evaluated various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds showed promising antibacterial activities, with some achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
This compound has also been investigated for its anticancer properties.
- Inhibition of Cancer Cell Proliferation : Recent studies have demonstrated that certain sulfonamide derivatives exhibit selective cytotoxicity against cancer cell lines, including triple-negative breast cancer (TNBC). For instance, compounds similar to this compound were tested against MDA-MB-231 and MCF-7 cell lines, showing significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM .
- Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis in cancer cells. Compounds were shown to increase annexin V-FITC positive apoptotic cells significantly, suggesting a mechanism involving programmed cell death .
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis.
- Protective Group Chemistry : The nitrobenzenesulfonyl group is frequently utilized as a protective group for amino functionalities in the synthesis of optically active amines. This application is crucial in pharmaceutical chemistry where such intermediates are required for drug development .
- Electrochemical Methods : Innovative synthetic strategies have been developed, such as electrochemical cleavage methods for transforming sulfonimides into sulfonamides with high yields. This method enhances the efficiency of synthesizing compounds like this compound .
Summary and Future Directions
This compound exhibits significant potential across various applications:
| Application | Description | Key Findings |
|---|---|---|
| Antibacterial | Inhibits bacterial growth by targeting folic acid synthesis | Effective against multiple bacterial strains with low MIC values |
| Anticancer | Induces apoptosis in cancer cells; selective cytotoxicity | Significant inhibition observed in TNBC cell lines |
| Synthetic Utility | Acts as a protective group in organic synthesis; facilitates production of active pharmaceutical ingredients | Useful in generating optically active amines through established methods |
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with six sulfonamide derivatives from the evidence, focusing on substituents, molecular weights, and key properties:
Key Findings from Comparisons
In contrast, methoxy () and methyl () groups are electron-donating, altering electronic profiles . Hydrophobic Groups: The methylsulfanyl group in the target and the benzodioxolemethyl group in may enhance lipophilicity, affecting solubility and bioavailability.
Synthetic Approaches :
- The target compound likely shares synthesis routes with and , involving sulfonylation of an aromatic amine using sulfonyl chlorides. achieved an 80% yield via column chromatography, suggesting efficient purification methods for nitro-containing sulfonamides .
Crystallography and Hydrogen Bonding :
- highlights weak C–H∙∙∙O hydrogen bonds in sulfonamide crystals, which stabilize 3D networks. The target’s nitro group may participate in similar interactions, influencing crystal packing .
The nitro group’s presence in suggests possible antibacterial or antitumor applications .
Implications for Future Research
Biological Screening : The target compound should be evaluated for antimicrobial and enzyme-inhibitory activities, leveraging its nitro and methylsulfanyl groups’ synergistic effects.
Solubility Studies : Comparative studies with (methoxy) and 13 (benzodioxolemethyl) could clarify substituent impacts on hydrophobicity.
Structural Analysis : X-ray crystallography (using SHELX/ORTEP, as in ) would elucidate hydrogen-bonding patterns and molecular geometry .
Biological Activity
N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a methylsulfanyl group and a nitrobenzene moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance its reactivity with biological targets. Additionally, the presence of the sulfonamide group allows for competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways in bacteria .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 0.15 mg/mL |
| Escherichia coli | 0.20 mg/mL | |
| Klebsiella pneumoniae | 0.25 mg/mL | |
| Pseudomonas aeruginosa | 0.30 mg/mL |
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the strain tested .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.
Table 2: COX-2 Inhibition Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.12 µM | 132 |
The selectivity index indicates that this compound preferentially inhibits COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Studies and Clinical Implications
Recent case studies have highlighted the therapeutic potential of sulfonamides in treating infections resistant to conventional antibiotics. For instance, a study documented the successful use of a sulfonamide derivative in a patient with a recurrent MRSA infection, demonstrating the compound's clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
